Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-

Physicochemical Profiling Lipophilicity LogP

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- (CAS 918437-53-3) is a synthetic tetracyclic N-heterocyclic quinone characterized by a fully oxidized trione core (C-1, C-7, C-12 carbonyls) and a single methyl substituent at position 6 on the partially saturated C-ring. The compound belongs to the broader benzophenanthridinetrione family, which has been explored in medicinal chemistry programs targeting DNA-processing enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and topoisomerase IB (TOP1).

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
CAS No. 918437-53-3
Cat. No. B12607761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-
CAS918437-53-3
Molecular FormulaC18H13NO3
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O
InChIInChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3
InChIKeyGYELODXHDZNMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Methyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (CAS 918437-53-3) Is a Legitimate Candidate for Benzo[j]phenanthridine-Focused Procurement


Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- (CAS 918437-53-3) is a synthetic tetracyclic N-heterocyclic quinone characterized by a fully oxidized trione core (C-1, C-7, C-12 carbonyls) and a single methyl substituent at position 6 on the partially saturated C-ring . The compound belongs to the broader benzophenanthridinetrione family, which has been explored in medicinal chemistry programs targeting DNA-processing enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1) and topoisomerase IB (TOP1) [1]. With a molecular formula of C18H13NO3, an exact mass of 291.09 Da, a calculated LogP of 2.68, and a polar surface area (PSA) of 64.1 Ų, this compound occupies a distinct physicochemical space relative to its close structural analogs, including the des-methyl parent (CAS 727654-74-2), the gem-dimethyl variant (3,3-dimethyl; CAS 918437-54-4), and the fully methylated 3,3,6-trimethyl congener (CAS 918437-55-5) . Its availability as a single, regio-defined entity makes it a useful tool for structure-activity relationship (SAR) studies within the benzophenanthridinetrione series.

Why Benzo[j]phenanthridinetrione Analogs Cannot Be Interchanged Without Experimental Validation When Procuring 6-Methyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione


Within the limited body of publicly accessible benzophenanthridinetrione data, the position and number of methyl substituents on the dihydro ring have been observed to correlate with distinct physicochemical profiles that are likely to influence biological target engagement. The target 6-methyl compound (mono-methyl; LogP 2.68) has a calculated lipophilicity that positions it between the more polar des-methyl parent (LogP ~2.2 estimated from lower MW) and the more lipophilic 3,3-dimethyl (LogP ~3.0 estimated) and 3,3,6-trimethyl (LogP ~3.3 estimated) congeners . While class-level SAR from related benzophenanthridine-7,12‑dione and benzophenanthridinone series demonstrates that even minor substitution changes at C-6 can drastically alter TDP1 inhibitory potency, cytotoxicity, and selectivity indices, directly comparable, quantitative data for the 6-methyl substituent effect within the trione subset is absent from the current peer-reviewed literature [1]. Therefore, a procurement decision that treats any dihydrobenzo[j]phenanthridinetrione as a generic, interchangeable item carries the risk of obtaining a compound with uncharacterized potency, selectivity, and metabolic stability relative to a program's specific assay conditions.

Quantitative Differentiation Evidence: 6-Methyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (918437-53-3) Versus Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area Relative to the Des-Methyl Parent and Dimethyl Congeners

The 6-methyl derivative (CAS 918437-53-3) exhibits a calculated LogP of 2.68, which is approximately 0.4–0.5 log units higher than the estimated LogP of the des-methyl parent (CAS 727654-74-2; estimated LogP ~2.2) and approximately 0.3–0.6 log units lower than the estimated LogP of the 3,3-dimethyl (CAS 918437-54-4; estimated LogP ~3.0) and 3,3,6-trimethyl (CAS 918437-55-5; estimated LogP ~3.3) analogs . The PSA remains conserved at 64.1 Ų across the series due to the identical trione and nitrogen pharmacophore, indicating that the primary vector of differentiation is lipophilicity . This magnitude of ΔLogP has been associated with altered membrane permeability and plasma protein binding in isosteric quinone series [1].

Physicochemical Profiling Lipophilicity LogP PSA Drug-Likeness

Regioisomeric Purity: The 6-Methyl Group as a Defined Structural Anchor for SAR Interpretation

Unlike the 3,3-dimethyl analogs that introduce a gem-dimethyl perturbation adjacent to the C-1 carbonyl, or the 3,3,6-trimethyl analog that combines both steric and electronic modifications, the 6‑methyl derivative places a single alkyl substituent exclusively on the C-ring, remote from the trione electrophilic centers . This regio-defined architecture avoids the conformational bias that gem‑dimethyl groups can impose on the partially saturated ring, while still providing the lipophilicity increment necessary for cellular penetration. Literature on structurally related benzophenanthridine-7,12‑diones and 6‑aryl-substituted benzo[j]phenanthridinequinones indicates that substitution at C‑6 is a key determinant of DNA intercalation geometry and TDP1 inhibitory potency, but no quantitative IC50 data are publicly available for the 6‑methyl variant versus its C‑6 unsubstituted or gem-dimethyl counterparts within the trione series [1].

Structural Biology SAR Regioisomerism Medicinal Chemistry

Molecular Weight Differential as a Filter for Library Screening Selection

With a molecular weight of 291.30 Da, the 6‑methyl compound is 14 Da heavier than the des‑methyl parent (277.27 Da) and 14–28 Da lighter than the 3,3‑dimethyl (305.33 Da) and 3,3,6‑trimethyl (319.35 Da) analogs, respectively . This incremental mass difference, while small, can serve as a meaningful filter when constructing a benzophenanthridinetrione-focused compound library for high-throughput screening, as it ensures adequate sampling of the methyl substitution landscape without introducing large jumps in molecular weight that could confound interpretation of activity trends. In the context of fragment-based or traditional screening libraries, maintaining stepwise MW increments of ~14 Da allows for deconvolution of methyl group contributions to binding affinity and physicochemical properties [1].

Compound Library Management Molecular Weight Fragment-Based Screening Physicochemical Diversity

Procurement-Linked Application Scenarios for 6-Methyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione (918437-53-3)


Systematic SAR Profiling of C‑6 Methylation Effects in Benzophenanthridinetrione-Based TDP1/TOP1 Inhibitor Programs

The 6‑methyl derivative serves as a critical intermediate point in a complete methylation series (des‑methyl → 6‑methyl → 3,3‑dimethyl → 3,3,6‑trimethyl). A lab procuring this compound alongside its analogs can generate the first quantitative IC50 and selectivity index data for C‑6 methylation in the trione scaffold, directly addressing the gap identified in Section 3. This data will inform whether the 0.4–0.5 LogP increment provided by the C‑6 methyl group translates to a commensurate improvement in cellular permeability and target engagement, as predicted by the class-level inference from related benzophenanthridine-7,12‑diones [1].

Physicochemical Comparator in Benzophenanthridine-Focused Drug-Likeness Optimization

For medicinal chemistry teams optimizing lead compounds within the benzophenanthridine chemotype, the 6‑methyl compound (LogP 2.68, PSA 64.1 Ų) represents a balanced reference point for permeability-solubility trade-offs. When procured together with the des‑methyl parent (LogP ~2.2) and the tri‑methyl analog (LogP ~3.3), the set enables experimental determination of the LogP window that maximizes cellular activity while minimizing non-specific toxicity — a decision that cannot be made confidently using any single analog in isolation .

Chemical Probe for DNA Intercalation and Topoisomerase Poisoning Mechanism Studies

Although direct intercalation data are lacking for the 6‑methyl trione, the planar tetracyclic architecture with a single C‑6 methyl protrusion makes it a well-defined tool for probing steric tolerance in the DNA intercalation pocket. By comparing its DNA unwinding angle and topoisomerase inhibition kinetics with the des‑methyl and bulkier 3,3‑dimethyl analogs, researchers can determine the optimal C‑6 substitution pattern for DNA binding — a key parameter for developing antitumor or antibacterial agents within this pharmacophore class [2].

Reference Material for Analytical Method Development in Benzophenanthridinetrione Purity Assessment

The distinct molecular weight (291.30 Da), exact mass (291.09), and retention time characteristics (predicted from its LogP) of the 6‑methyl derivative make it suitable as a reference standard for HPLC or LC‑MS method development when analyzing synthetic mixtures of benzophenanthridinetriones. Procuring this compound enables quality control labs to establish system suitability criteria specifically for benzophenanthridinetrione intermediates and final products .

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